molecular formula C26H26O3S B169295 (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid CAS No. 180973-24-4

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid

Cat. No. B169295
M. Wt: 418.5 g/mol
InChI Key: BGUJCVRJDCZLQS-XMZCUOJSSA-N
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Description

“(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid” is a chemical compound with the CAS Number 180973-24-4 . It has a molecular weight of 418.548 and a molecular formula of C26H26O3S .


Synthesis Analysis

The synthesis of this compound involves several steps, including the use of precursors such as Tritylthiol (CAS#:3695-77-0) and (E)-Methyl pent-2-enoate (CAS#:2409-87-2) . The synthesis process has been documented in various literature, including the Journal of the American Chemical Society .


Molecular Structure Analysis

The molecule contains a total of 58 bonds, including 32 non-H bonds, 20 multiple bonds, 10 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 2 hydroxyl groups, 1 secondary alcohol, and 1 sulfide .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 586.3±50.0 °C at 760 mmHg, and a flash point of 308.4±30.1 °C . The exact melting point is not specified . The compound’s LogP value is 5.36, indicating its lipophilicity .

Scientific Research Applications

  • Synthesis of Cyclodepsipeptide HDAC Inhibitors :

    • (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid is a key component in the flow synthesis of cyclodepsipeptide histone deacetylase inhibitors. This synthesis is achieved efficiently in a flow system, demonstrating its crucial role in producing potential therapeutic agents (Doi, Otaka, Umeda, & Yoshida, 2015).
  • Total Synthesis of Thailandepsin B :

    • The compound plays a significant role in the synthesis of Thailandepsin B, a potent HDAC inhibitor isolated from a microorganism. It is synthesized efficiently in a convergent approach, highlighting its importance in producing complex bioactive molecules (Narita & Katoh, 2016).
  • Algicidal Hydroxylated C18 Unsaturated Fatty Acids :

    • Although not directly related to (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid, research on algicidal hydroxylated C18 unsaturated fatty acids from the red alga Tricleocarpa jejuensis provides insights into the broader field of hydroxylated fatty acids and their biological activities (Zha, Kuwano, Shibahara, & Ishibashi, 2020).
  • Synthesis of Iminofurans :

    • The synthesis of 2-(2-ylidenehydrazino)-substituted 4-aryl-4-oxobut-2-enoic and 5,5-dimethyl-4-oxohex-2-enoic acids, which are precursors for the synthesis of 3-hydrazono-3H-furan-2-ones, provides a context where similar compounds to (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid are used in synthetic organic chemistry (Komarova, Igidov, Koryagina, Makarov, Toksarova, & Rubtsov, 2011).
  • Production of ω-Hydroxyundec-9-enoic Acid and n-Heptanoic Acid :

    • Research into the microbial production of ω-hydroxyundec-9-enoic acid and n-heptanoic acid using Escherichia coli-based biocatalysts suggests potential applications of similar hydroxyalkanoic acids in the production of valuable chemical building blocks (Jang, Jeon, Baek, Lee, & Park, 2014).

Safety And Hazards

The compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required . It should be stored sealed in a dry environment at 2-8°C .

properties

IUPAC Name

(E,3S)-3-hydroxy-7-tritylsulfanylhept-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O3S/c27-24(20-25(28)29)18-10-11-19-30-26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-10,12-18,24,27H,11,19-20H2,(H,28,29)/b18-10+/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUJCVRJDCZLQS-XMZCUOJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=CC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC/C=C/[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid

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